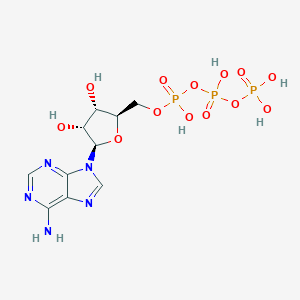
2-Ethyl-4-methylbenzenesulfonamide
Übersicht
Beschreibung
2-Ethyl-4-methylbenzenesulfonamide (EMBS) is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. EMBS is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
2-Ethyl-4-methylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-Ethyl-4-methylbenzenesulfonamide binds to the active site of carbonic anhydrase, preventing the binding of its substrate, carbon dioxide. This results in the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions.
Biochemische Und Physiologische Effekte
2-Ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the modulation of the immune system. 2-Ethyl-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. 2-Ethyl-4-methylbenzenesulfonamide is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-4-methylbenzenesulfonamide. One area of research is the development of 2-Ethyl-4-methylbenzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of 2-Ethyl-4-methylbenzenesulfonamide as a potential corrosion inhibitor for use in the oil and gas industry. Additionally, the use of 2-Ethyl-4-methylbenzenesulfonamide in the development of biosensors and other analytical tools is an area of active research.
Conclusion:
In conclusion, 2-Ethyl-4-methylbenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research due to its diverse applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 2-Ethyl-4-methylbenzenesulfonamide is warranted, and it is likely that this compound will continue to be an important area of research in the future.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methylbenzenesulfonamide has been used in various scientific research applications, including as a corrosion inhibitor, a surfactant, and a drug delivery agent. 2-Ethyl-4-methylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and bacterial infections.
Eigenschaften
CAS-Nummer |
199590-68-6 |
|---|---|
Produktname |
2-Ethyl-4-methylbenzenesulfonamide |
Molekularformel |
C9H13NO2S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
IOJBGZHUBWDBNR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C)S(=O)(=O)N |
Synonyme |
Benzenesulfonamide, 2-ethyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)



![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)






